molecular formula C15H14Cl2N2 B591403 6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride CAS No. 75524-10-6

6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride

Cat. No.: B591403
CAS No.: 75524-10-6
M. Wt: 293.2 g/mol
InChI Key: VKKYWEDLYZLADD-UHFFFAOYSA-M
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Description

6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride typically involves the reaction of benzimidazole derivatives with appropriate chlorinating agents. One common method involves the reaction of 1,2-dimethylbenzimidazole with phenyl chloride in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylbenzimidazole: A precursor in the synthesis of the target compound.

    5-Chloro-2-methylbenzimidazole: Similar in structure but with different substitution patterns.

    3-Phenylbenzimidazole: Lacks the chloro and dimethyl substitutions.

Uniqueness

6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

75524-10-6

Molecular Formula

C15H14Cl2N2

Molecular Weight

293.2 g/mol

IUPAC Name

5-chloro-1,2-dimethyl-3-phenylbenzimidazol-1-ium;chloride

InChI

InChI=1S/C15H14ClN2.ClH/c1-11-17(2)14-9-8-12(16)10-15(14)18(11)13-6-4-3-5-7-13;/h3-10H,1-2H3;1H/q+1;/p-1

InChI Key

VKKYWEDLYZLADD-UHFFFAOYSA-M

SMILES

CC1[NH+](C2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl)C.[Cl-]

Canonical SMILES

CC1=[N+](C2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl)C.[Cl-]

Synonyms

5-chloro-1,2-dimethyl-3-phenyl-1H-Benzimidazolium Chloride;  Clobazam impurity

Origin of Product

United States

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